

Physical and chemical properties of Uncargenin C

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Compound of Interest

Compound Name: *Uncargenin C*

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Uncargenin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid of the oleanane class, has been identified as a constituent of certain medicinal plants. This technical guide provides a detailed overview of its physical and chemical properties, drawing from available scientific literature. While specific experimental data on **Uncargenin C**'s biological activities and its effects on signaling pathways are limited, this document explores the known characteristics of this compound and the broader context of oleanane triterpenoids, which are recognized for their diverse pharmacological potential, including anti-inflammatory and cytotoxic effects. This guide also outlines standard experimental protocols relevant to the isolation, characterization, and bioactivity assessment of such natural products, offering a foundational resource for researchers investigating **Uncargenin C** and related compounds.

Introduction

Uncargenin C is a naturally occurring pentacyclic triterpenoid. It was first isolated from *Uncaria rhynchophylla*. Its chemical structure has been elucidated as 3 β ,6 β ,23-trihydroxyolean-12-en-28-oic acid[1]. Triterpenoids, a large and structurally diverse class of natural products, are

known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Oleanane-type triterpenoids, in particular, have been the subject of extensive research due to their therapeutic potential^{[2][3]}. This guide aims to consolidate the current knowledge on the physical and chemical properties of **Uncargenin C** and to provide a framework for future research by outlining relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Uncargenin C** are summarized below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectroscopic analyses are not widely reported in the literature.

General Properties

Uncargenin C is typically isolated as a powder. It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₄₈ O ₅	
Molecular Weight	488.7 g/mol	
IUPAC Name	(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid	
CAS Number	152243-70-4	
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Melting Point	Not reported	
Boiling Point	Not reported	

Spectroscopic Data

Detailed spectroscopic data for **Uncargenin C**, including specific chemical shifts for ¹H-NMR and ¹³C-NMR, as well as IR and UV-Vis absorption maxima, are not readily available in the published literature. However, for the structurally identical compound, 3β,6β,23-trihydroxyolean-12-en-28-oic acid, some data has been reported.

¹³C-NMR Chemical Shifts (Predicted/Reported for Analogues) A complete, experimentally verified ¹³C-NMR dataset for **Uncargenin C** is not currently available. However, based on data for similar oleanane triterpenoids, characteristic shifts can be anticipated. For instance, the olefinic carbons C-12 and C-13 are expected to resonate around δ 122 and δ 144 ppm, respectively. The carboxyl carbon (C-28) would appear significantly downfield, typically above δ

180 ppm. The carbon atoms bearing hydroxyl groups (C-3, C-6, and C-23) would be expected in the δ 60-80 ppm range.

¹H-NMR Chemical Shifts (Predicted/Reported for Analogues) Similarly, a complete ¹H-NMR spectrum for **Uncargenin C** is not publicly available. For oleanane triterpenoids, the proton at the C-12 double bond typically appears as a triplet around δ 5.3 ppm. The protons on carbons bearing hydroxyl groups would resonate in the δ 3.0-4.5 ppm region. Multiple singlet signals for the methyl groups are expected in the upfield region of the spectrum.

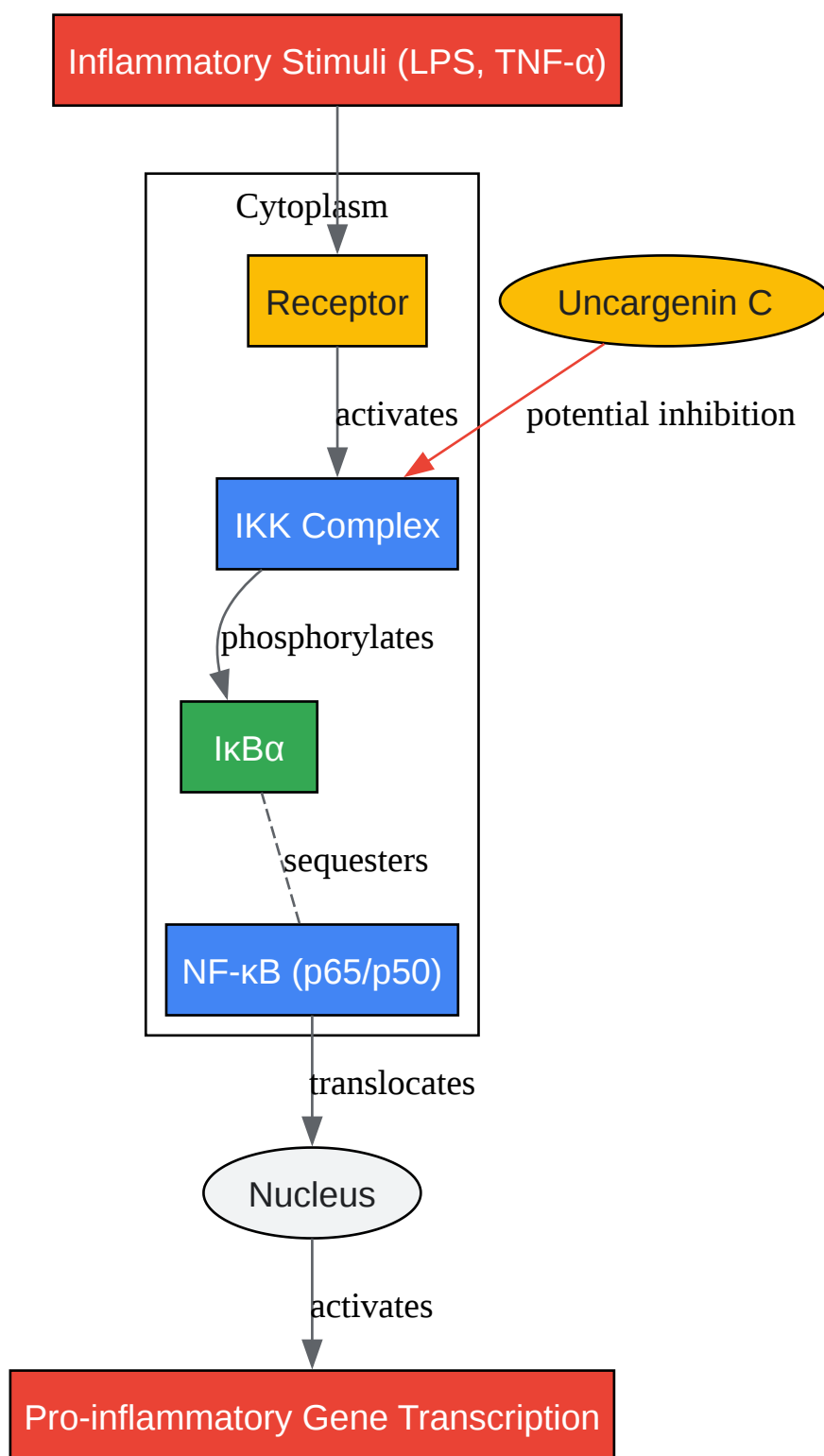
Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **Uncargenin C** is scarce in the scientific literature. However, the oleanane triterpenoid scaffold is associated with a variety of pharmacological effects, primarily anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Many oleanane triterpenoids have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF- κ B) pathway, a critical regulator of the inflammatory response. Inhibition of the NF- κ B pathway by oleanane triterpenoids can lead to a reduction in the production of pro-inflammatory cytokines such as TNF- α and interleukins.

Potential NF- κ B Signaling Pathway Modulation by **Uncargenin C**



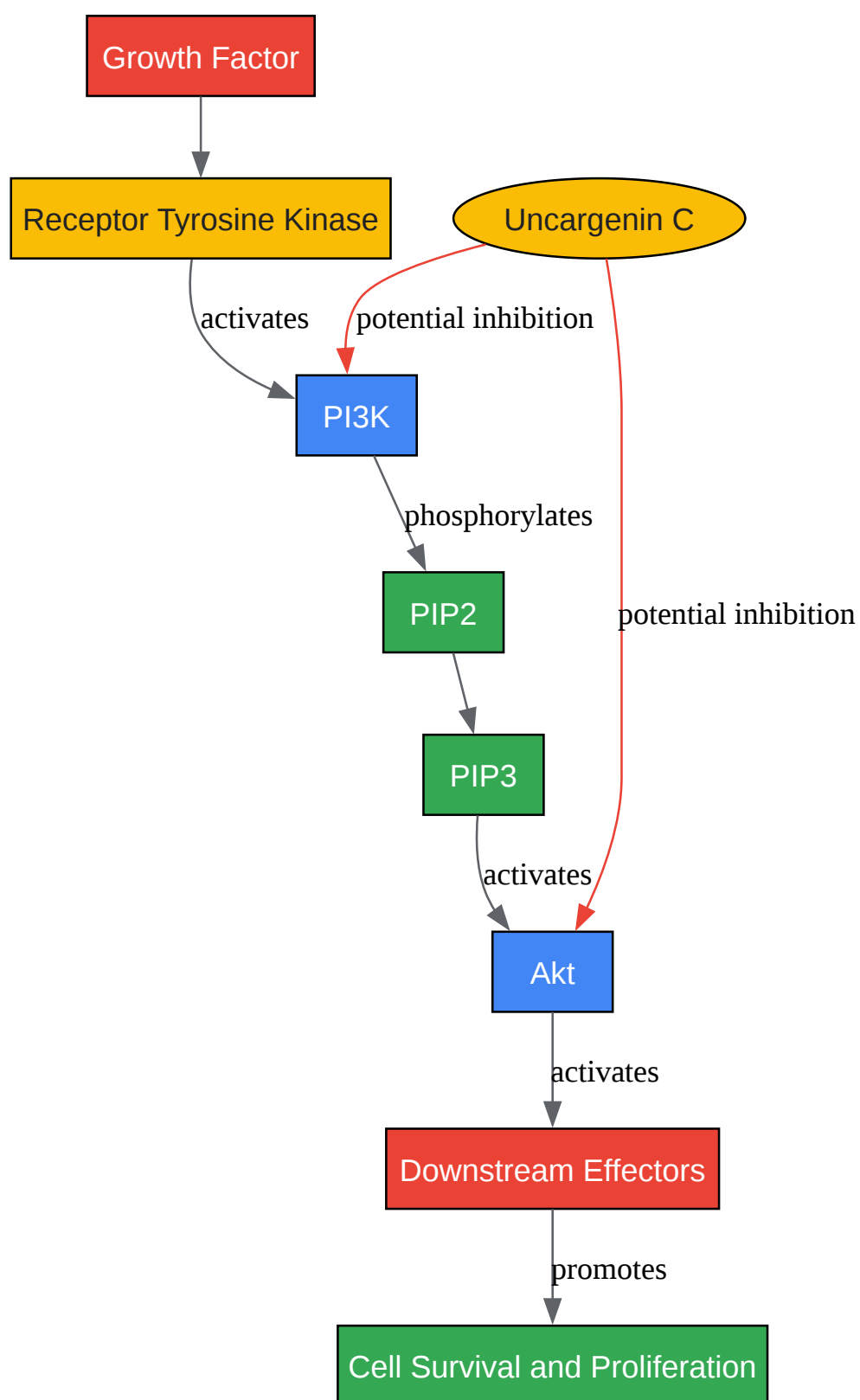
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Potential inhibition of the NF-κB signaling pathway by **Uncargenin C**.

Cytotoxic Activity

Oleanane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways. Modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, has been implicated in the cytotoxic effects of these compounds.

Potential PI3K/Akt Signaling Pathway Modulation by **Uncargenin C**



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Potential inhibition of the PI3K/Akt signaling pathway by **Uncargenin C**.

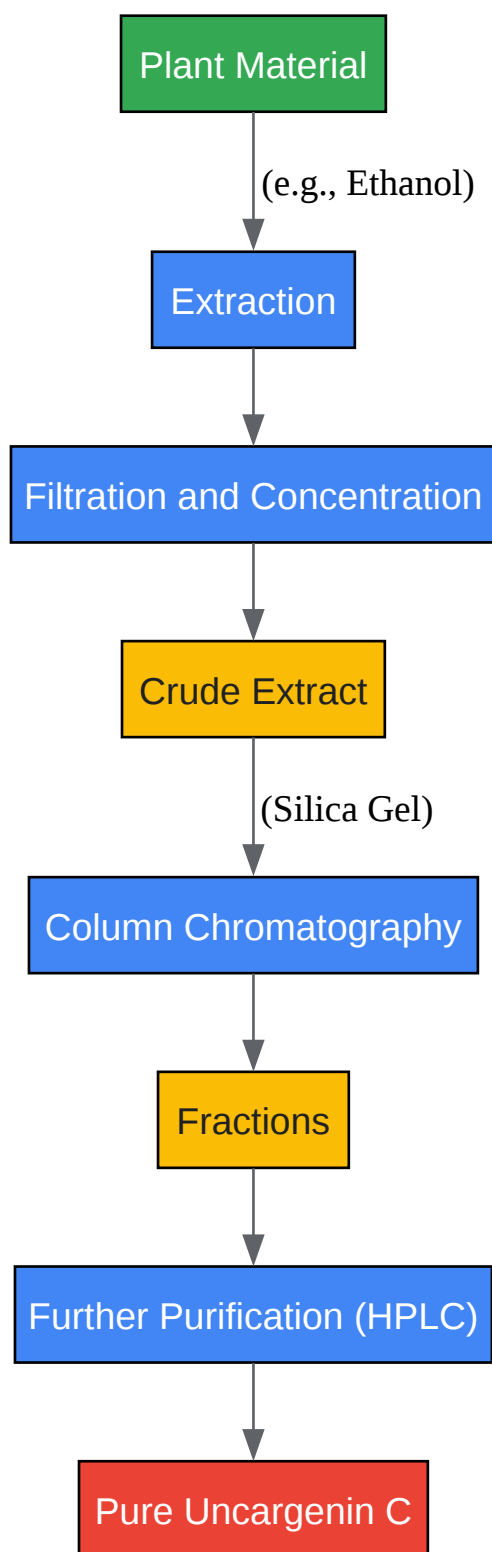
Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **Uncargenin C**. These are generalized protocols and may require optimization for specific experimental conditions.

Isolation and Purification of Oleanane Triterpenoids

This protocol describes a general procedure for the extraction and isolation of oleanane triterpenoids from plant material, which can be adapted for the isolation of **Uncargenin C** from *Uncaria rhynchophylla*.

Workflow for Triterpenoid Isolation



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General workflow for the isolation of **Uncargenin C**.

Methodology:

- **Extraction:** Air-dried and powdered plant material (e.g., stems and hooks of *Uncaria rhynchophylla*) is extracted exhaustively with a suitable solvent such as ethanol or methanol at room temperature.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components of the extract into different fractions.
- **Purification:** Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified. This may involve repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure **Uncargenin C**.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, mass spectrometry, and IR spectroscopy.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., human colorectal carcinoma HCT-116 cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Uncargenin C** (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

- **MTT Addition:** After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to investigate the effect of **Uncargenin C** on the expression and phosphorylation status of proteins in signaling pathways like NF-κB and PI3K/Akt.

Methodology:

- **Cell Treatment and Lysis:** Cells are treated with **Uncargenin C** as described for the MTT assay. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.
- **Secondary Antibody Incubation:** After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- **Analysis:** The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β -actin or GAPDH).

Conclusion

Uncargenin C, or 3 β ,6 β ,23-trihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpenoid with a well-defined chemical structure. While its physical and chemical properties are not yet fully characterized in the public domain, its structural class suggests potential for significant biological activity, particularly in the areas of inflammation and cancer. The lack of specific experimental data for **Uncargenin C** highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic investigation of this and other related natural products. Future studies should focus on the complete spectroscopic characterization of **Uncargenin C**, a thorough evaluation of its cytotoxic and anti-inflammatory properties against a panel of cell lines, and the elucidation of its precise mechanisms of action on key cellular signaling pathways. Such research will be crucial in determining the therapeutic potential of this intriguing natural compound.

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Phone: (601) 213-4426

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